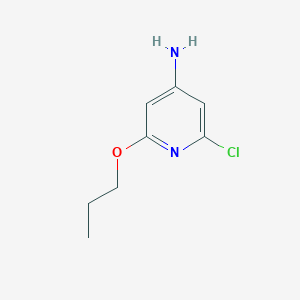

2-Chloro-6-propoxypyridin-4-amine

Description

Significance of Substituted Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the pyridine ring, making it a cornerstone in the synthesis of a wide range of compounds. Substituted pyridines, which are pyridine rings with one or more hydrogen atoms replaced by other functional groups, are integral to the development of pharmaceuticals, agrochemicals, and functional materials. semanticscholar.orgsemanticscholar.org

The presence of the nitrogen atom makes the pyridine ring electron-deficient, which influences its reactivity. acs.org While this can make certain reactions challenging, it also provides unique pathways for functionalization. acs.org Chemists have developed numerous methods to introduce substituents at various positions on the pyridine ring, expanding the diversity of accessible molecules. semanticscholar.orgorganic-chemistry.org The functionalization of pyridines is crucial as it allows for the fine-tuning of a molecule's biological activity and physical properties. uni-muenster.de The demand for pyridine-based compounds is growing, driven by their essential role in drug synthesis and the agrochemical industry. marketresearchfuture.com

Overview of Halogenated and Alkoxy-Substituted Heterocycles

Heterocyclic compounds that contain one or more halogen atoms are known as halogenated heterocycles. merckmillipore.com These compounds are of great importance in synthetic chemistry as they serve as versatile starting materials for creating more complex organic molecules. merckmillipore.com The halogen atom, often chlorine or bromine, can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. wikipedia.org The reactivity of the carbon-halogen bond is influenced by the electron-withdrawing nature of the carbonyl group in compounds like α-haloketones, which enhances the polarity of the bond. mdpi.com

Alkoxy-substituted heterocycles, on the other hand, feature an oxygen atom single-bonded to both an alkyl group and the heterocyclic ring. The alkoxy group is an electron-donating group, which can influence the electronic properties and reactivity of the heterocyclic ring. The synthesis of alkoxy-substituted heterocycles is an active area of research, with methods being developed to introduce these groups efficiently. researchgate.netorganic-chemistry.org The combination of halogen and alkoxy substituents on a heterocyclic ring, as seen in 2-Chloro-6-propoxypyridin-4-amine, creates a molecule with a rich and varied reactivity profile.

Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues primarily focuses on its utility as a synthetic intermediate. The presence of three distinct functional groups offers multiple reaction sites. The chlorine atom can be displaced by various nucleophiles, the amine group can be acylated, alkylated, or used in coupling reactions, and the propoxy group can potentially be modified, although it is generally more stable.

The strategic positioning of these groups allows for the regioselective synthesis of highly substituted pyridines. This is particularly valuable in medicinal chemistry, where the precise arrangement of functional groups is often critical for a compound's biological activity. Researchers are exploring the use of this and similar building blocks in the synthesis of novel compounds for various therapeutic areas. The development of efficient and scalable synthetic routes to these types of substituted pyridines remains a key focus. semanticscholar.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| CAS Number | 1346809-36-6 |

Structure

3D Structure

Properties

CAS No. |

1346809-36-6 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

2-chloro-6-propoxypyridin-4-amine |

InChI |

InChI=1S/C8H11ClN2O/c1-2-3-12-8-5-6(10)4-7(9)11-8/h4-5H,2-3H2,1H3,(H2,10,11) |

InChI Key |

RQZGGKOQQVBXME-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=CC(=C1)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Propoxypyridin 4 Amine

Precursor Synthesis and Functional Group Introduction Strategies

The construction of 2-Chloro-6-propoxypyridin-4-amine relies on the sequential and regioselective introduction of its characteristic functional groups. The order and method of these introductions are critical for achieving high yields and purity.

Introduction of the Propoxy Moiety

The incorporation of a propoxy group onto the pyridine (B92270) ring is a key step. This is typically achieved through a nucleophilic substitution reaction where a suitable precursor, often a chloropyridine, is reacted with propanol (B110389) in the presence of a base. For instance, the reaction of 6-chloropyridin-3-amine with propanol under basic conditions, such as with potassium carbonate, can yield 6-propoxypyridin-3-amine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the propoxide ion acts as the nucleophile. Similarly, 2-chloropyridine (B119429) can react with 2-propoxyethanol (B165432) in the presence of a base to form 2-(2-propoxyethyl)pyridine. ontosight.ai

Regioselective Chlorination Approaches to the Pyridine Core

The introduction of a chlorine atom at a specific position on the pyridine ring is a pivotal step that significantly influences the subsequent synthetic transformations.

A variety of chlorinating agents are employed for the synthesis of halopyridines. Phosphorus oxychloride (POCl₃) is a common reagent used to convert pyridones to their corresponding chloropyridines. beilstein-journals.org For example, 2-pyridone can be chlorinated with phosphorus oxychloride to yield 2-chloropyridine. beilstein-journals.org Other chlorinating agents include sulfonyl chloride and N-chlorosuccinimide. nih.gov The choice of agent and reaction conditions is crucial for achieving the desired regioselectivity.

Interactive Data Table: Chlorination Agents and Conditions

| Chlorinating Agent | Substrate Example | Conditions | Product |

| Phosphorus oxychloride | 2-Pyridone | Heat | 2-Chloropyridine beilstein-journals.org |

| Trichlorophosphate | 2-Amino-6-cyclopentyl-3H-pyrimidin-4-one | Acetonitrile, 110°C | 2-Amino-4-chloro-6-cyclopentylpyrimidine chemicalbook.com |

| Chlorine/Pyridine Complex | Alcohols | - | Carbonyl compounds acsgcipr.org |

| Copper(II) chloride | Unprotected anilines | Ionic liquid | para-Chloroaniline nih.gov |

| Trichloroisocyanuric acid | Pyrazoles | Solvent-free, mechanochemical | 4-Chloropyrazole rsc.org |

In recent years, there has been a significant shift towards developing more environmentally friendly chlorination methods. acs.org These "green" protocols aim to reduce the use of hazardous reagents and solvents. One such approach involves the use of chloramine-T as a chlorinating agent for imidazoheterocycles under solvent-free conditions, which often eliminates the need for chromatographic purification. acs.org Another green method is the mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid, which also avoids the use of solvents. rsc.org The use of copper(II) chloride in an ionic liquid for the regioselective chlorination of unprotected anilines represents another environmentally conscious approach that avoids the need for protecting groups. nih.gov

Amination Reactions at the Pyridine-4 Position

The final key functionalization is the introduction of an amino group at the 4-position of the pyridine ring. A common precursor for this transformation is a di-chlorinated pyridine, such as 2,6-dichloropyridine. The amination of 2,6-dichloropyridines can be regioselective, favoring substitution at the 4-position under specific conditions. For example, the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and aromatic amines has been shown to strongly favor the formation of the C4-substituted product. researchgate.net Palladium-catalyzed amination reactions are also employed to introduce amino groups into halosubstituted heterocycles. nih.gov

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogs.

A convergent synthesis would involve the preparation of two or more key fragments that are then coupled together in the later stages of the synthesis. For example, one fragment could be a pre-functionalized propoxy-pyridine, and the other could be a source of the chloro and amino functionalities. This approach can be efficient as it allows for the parallel synthesis of the fragments.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. nih.govrsc.org For instance, starting from 4-amino-2,6-dichloropyridine, one could selectively introduce the propoxy group at the 6-position. sigmaaldrich.com This common intermediate could also be used to synthesize a library of related compounds by reacting it with different alcohols. This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. nih.gov For instance, methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been successfully applied to the poly-functionalization of halopyridines. rsc.org The strategic and sequential application of these palladium-catalyzed reactions allows for the regioselective introduction of various substituents onto the pyridine core. rsc.org

Recent research has also highlighted the palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with even nonactivated alkyl bromides, offering a practical route to alkylated pyridine derivatives. acs.org This approach can be highly regioselective, often targeting the ortho position of the pyridine ring. nih.gov The use of pyridine N-oxides as substrates is advantageous due to their enhanced reactivity and selectivity in C-2 functionalization. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Name | Reactants | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Halopyridine, Boronic acid/ester | Pd catalyst, Base | Forms C-C bonds |

| Sonogashira Coupling | Halopyridine, Terminal alkyne | Pd catalyst, Cu co-catalyst | Forms C-C (alkynyl) bonds |

| Buchwald-Hartwig Amination | Halopyridine, Amine | Pd catalyst, Ligand, Base | Forms C-N bonds |

| C-H Activation/Coupling | Pyridine N-oxide, Alkyl halide | Pd catalyst, Oxidant | Direct functionalization of C-H bonds |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying halopyridines. youtube.com In these reactions, a nucleophile replaces a halide on the pyridine ring. The reactivity of halopyridines in SNAr is influenced by the position of the halogen relative to the ring nitrogen; 2- and 4-halopyridines are generally more reactive than 3-halopyridines due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the intermediate Meisenheimer complex. youtube.com

The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular SNAr, resulting in the formation of pyridin-4-yl α-substituted acetamides. acs.orgacs.org This highlights the potential for complex transformations initiated by SNAr on appropriately substituted pyridines. The electronegativity of the nitrogen in the pyridine ring enhances the electrophilicity of the γ-position, facilitating nucleophilic attack. acs.org

Microwave heating has been shown to significantly improve the efficiency of SNAr on halopyridines, leading to high yields in shorter reaction times, even when using greener solvents like ethanol. tandfonline.com This method has broad applicability for the synthesis of various substituted pyridines. tandfonline.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for sustainable chemical production. nih.gov This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact. biosynce.com

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted reactions are key green chemistry techniques that have been successfully applied to pyridine synthesis. tandfonline.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgresearchgate.netnih.gov For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave conditions, offering a rapid and efficient route to polysubstituted pyridines. organic-chemistry.orgresearchgate.net

Solvent-free conditions, often coupled with microwave assistance, provide an eco-friendly alternative by eliminating the need for potentially hazardous organic solvents. conicet.gov.arnih.gov These methods are not only environmentally beneficial but can also simplify product work-up and purification. conicet.gov.ar

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to Days | Variable | Often requires high temperatures and organic solvents |

| Microwave-Assisted | Minutes to Hours | Often Higher | Can be performed solvent-free or in green solvents |

Atom Economy and E-factor Assessments in Related Syntheses

Atom economy and the Environmental (E)-factor are important metrics for evaluating the "greenness" of a chemical process. nih.govchembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the desired product. nih.gov The E-factor, introduced by Roger Sheldon, quantifies the amount of waste produced relative to the amount of product. nih.gov

The ideal chemical synthesis has a high atom economy (approaching 100%) and a low E-factor (approaching zero). youtube.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov The development of catalytic reactions, including those utilizing palladium and other transition metals, is a key strategy for improving atom economy. biosynce.comrsc.org

In the context of synthesizing compounds like this compound, applying principles of atom economy and E-factor analysis would favor synthetic routes that are concise, catalytic, and minimize the formation of waste. For instance, a deoxygenative alkynylation of heterocyclic N-oxides under ball milling has been reported as a more atom- and step-economical approach. acs.org Electrochemical methods also offer a green and efficient alternative for the synthesis of heterocyclic compounds, often with high selectivity and atom economy. chim.it

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Propoxypyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the analysis of 2-Chloro-6-propoxypyridin-4-amine using proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, as well as advanced 2D NMR techniques.

Proton (¹H) NMR Chemical Shift Analysis of Substituted Pyridines

The ¹H NMR spectrum provides valuable information about the electronic environment of protons within a molecule. In substituted pyridines, the chemical shifts of the ring protons are influenced by the electronic effects (both inductive and resonance) of the substituents. aip.orgosti.govacs.org

For this compound, the propoxy group (-OCH₂CH₂CH₃) at position 6 and the amino group (-NH₂) at position 4 are electron-donating groups, which tend to increase the electron density on the pyridine (B92270) ring, causing an upfield shift (lower ppm values) of the ring protons. Conversely, the chlorine atom at position 2 is an electron-withdrawing group, which decreases the electron density and leads to a downfield shift (higher ppm values) of the nearby protons.

The expected ¹H NMR signals for this compound would include:

A triplet for the methyl (-CH₃) protons of the propoxy group.

A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group.

A triplet for the methylene (-OCH₂-) protons adjacent to the oxygen atom.

Two singlets for the aromatic protons at positions 3 and 5 of the pyridine ring.

A broad singlet for the amino (-NH₂) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.0-6.5 | Singlet |

| H-5 | ~6.0-6.5 | Singlet |

| -NH₂ | Variable | Broad Singlet |

| -OCH₂- | ~4.2-4.4 | Triplet |

| -CH₂- | ~1.7-1.9 | Sextet |

| -CH₃ | ~0.9-1.1 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar substituted pyridines.

Carbon-13 (¹³C) NMR Chemical Shift Studies and Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are also affected by the substituents. researchgate.netchemicalbook.comchemicalbook.com Electron-donating groups shield the carbon atoms, shifting their signals to lower ppm values, while electron-withdrawing groups deshield them, causing a downfield shift.

For this compound, the carbon atoms attached to the chlorine (C-2), propoxy (C-6), and amino (C-4) groups will be significantly shifted. The remaining ring carbons (C-3 and C-5) will also show shifts based on the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155-160 |

| C-3 | ~95-100 |

| C-4 | ~150-155 |

| C-5 | ~95-100 |

| C-6 | ~160-165 |

| -OCH₂- | ~65-70 |

| -CH₂- | ~20-25 |

| -CH₃ | ~10-15 |

Note: Predicted values are based on typical chemical shifts for similar substituted pyridines. oregonstate.edu

Nitrogen-15 (¹⁵N) NMR Investigations of Pyridine and Aminopyridine Systems

¹⁵N NMR spectroscopy is a sensitive probe for the electronic environment of nitrogen atoms. researchgate.netresearchgate.net The chemical shift of the pyridine nitrogen is particularly influenced by substitution on the ring. acs.orgacs.org In this compound, the electron-donating amino and propoxy groups increase the electron density at the ring nitrogen, leading to a more shielded (less negative or more positive ppm value) signal compared to unsubstituted pyridine. The effect of the chloro substituent is also a factor. The chemical shift of the amino nitrogen will also provide information about its electronic environment and any hydrogen bonding interactions. plos.org

Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen | Predicted Chemical Shift (ppm) |

| Pyridine N | ~-50 to -70 |

| Amino N (-NH₂) | ~-300 to -320 |

Note: Predicted values are relative to nitromethane (B149229) and are based on data for similar aminopyridine systems.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the connectivity within the propoxy group by showing cross-peaks between the -OCH₂-, -CH₂-, and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons of the pyridine ring (C-3 and C-5) and the carbons of the propoxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons (C-2, C-4, and C-6) by observing their correlations with the ring and substituent protons. For example, the H-3 proton would show a correlation to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing information about the molecule's conformation. For instance, it could show correlations between the -OCH₂- protons and the H-5 proton, confirming their spatial proximity.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search, analysis of related structures provides insight into the expected molecular geometry. nih.gov

Analysis of Molecular Conformation and Bond Geometries

The pyridine ring is expected to be essentially planar. The substituents will have specific orientations relative to the ring. The propoxy group will likely adopt a staggered conformation to minimize steric hindrance. The geometry around the nitrogen and carbon atoms of the pyridine ring will deviate slightly from ideal sp² hybridization due to the influence of the different substituents.

The bond lengths and angles will reflect the electronic nature of the substituents. For instance, the C-Cl bond will be shorter than a typical alkyl-chloride bond due to the sp² hybridization of the carbon. The C-N bonds of the amino group and the pyridine ring will also have lengths indicative of some double-bond character due to resonance.

Table 4: Expected Bond Geometries for this compound

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~1.72 - 1.75 Å |

| C-O (propoxy) Bond Length | ~1.35 - 1.38 Å |

| C-N (amino) Bond Length | ~1.36 - 1.40 Å |

| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33 - 1.35 Å |

| C2-C3-C4 Bond Angle | ~118-120° |

| N1-C2-C3 Bond Angle | ~122-124° |

Note: Expected values are based on data from similar substituted pyridine and aminopyrimidine structures. nih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by various intermolecular interactions. For compounds structurally similar to this compound, such as substituted chloropyrimidinamines, X-ray crystallography studies have revealed common packing motifs driven by hydrogen bonding and other non-covalent interactions. nih.govnih.gov

In the crystalline form of related amine-substituted heterocyclic compounds, molecules are often linked through hydrogen bonds involving the amine group and nitrogen atoms within the aromatic ring. nih.govnih.gov For instance, in the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further interconnected by N—H⋯O hydrogen bonds, creating an undulating sheet-like structure. nih.govresearchgate.net This type of self-assembly is a common feature in such molecules.

To illustrate the nature of these interactions, the following table presents typical hydrogen bond geometries observed in the crystal structure of an analogous compound, 4-Chloro-6-methoxypyrimidin-2-amine. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.86 | 2.24 | 3.090 | 170 |

| N-H···O | 0.86 | 2.26 | 3.045 | 152 |

This data is for the analogous compound 4-Chloro-6-methoxypyrimidin-2-amine and is presented here for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound, providing a high level of confidence in its identification. The exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes.

For this compound, with the chemical formula C₈H₁₁ClN₂O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the monoisotopic peak (M, containing ³⁵Cl).

A hypothetical HRMS analysis of this compound would be expected to yield the following data:

| Ion | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | 187.0633 | Hypothetical | Hypothetical |

| [M+Na]⁺ | 209.0452 | Hypothetical | Hypothetical |

The measured exact mass and mass difference are hypothetical as no experimental data for this compound was found. The theoretical exact mass is calculated for the protonated molecule [C₈H₁₂ClN₂O]⁺ and the sodium adduct [C₈H₁₁ClN₂ONa]⁺.

The experimental determination of the exact mass to within a few parts per million (ppm) of the theoretical value would unequivocally confirm the elemental composition of this compound.

Reaction Mechanisms and Reactivity of 2 Chloro 6 Propoxypyridin 4 Amine

Mechanistic Pathways in Nucleophilic Substitution at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the α (2 and 6) and γ (4) positions.

The chlorine atom at the 2-position of 2-Chloro-6-propoxypyridin-4-amine is susceptible to displacement by nucleophiles via an SNAr mechanism. This reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the other substituents on the pyridine ring. The presence of the electron-donating amino and propoxy groups can modulate the reactivity of the C-2 position towards nucleophilic attack.

In related systems, such as 2-chloropyridines, SNAr reactions with various nucleophiles, including amines and alkoxides, have been extensively studied. For instance, the reaction of 2-chloropyridines with amines is a common method for the synthesis of 2-aminopyridines. nih.gov These reactions often require elevated temperatures or the use of a base to facilitate the departure of the leaving group. nih.gov The presence of an additional electron-withdrawing group on the pyridine ring can significantly enhance the rate of SNAr reactions. nih.gov

The amino group at the 4-position can also be involved in nucleophilic substitution reactions, although it is generally a poorer leaving group than a halogen. Under certain conditions, such as in the presence of a strong acid, the amino group can be protonated, making it a better leaving group.

A general representation of the SNAr reaction at the 2-position is shown below:

Table 1: Examples of SNAr Reactions on Substituted Pyridines

| Substrate | Nucleophile | Product | Reference |

| 2-Chloropyridine (B119429) | Benzylamine | 2-(Benzylamino)pyridine | nih.gov |

| 2-Chloro-5-nitropyridine | Various amines | 2-Amino-5-nitropyridines | nih.gov |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine |

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another possible pathway for nucleophilic substitution in heterocyclic systems, particularly with strong nucleophiles like amide ions. wikipedia.org This mechanism involves the initial addition of the nucleophile to the pyridine ring, followed by the opening of the ring to form an open-chain intermediate. Subsequent ring closure then leads to the final product, which may be an isomer of the product expected from a direct SNAr reaction.

While the ANRORC mechanism has been extensively studied for pyrimidines, it has also been observed in the amination of some substituted pyridines. wikipedia.orgcapes.gov.br The occurrence of the ANRORC mechanism depends on the substrate, the nucleophile, and the reaction conditions. For this compound, the possibility of an ANRORC pathway, especially in reactions with very strong bases, should be considered.

Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of electron-donating groups, such as the amino and propoxy groups in this compound, can activate the ring and direct the electrophilic attack to specific positions.

A key reaction in the synthesis of related compounds is the nitration of 2-chloropyridine, which, after oxidation to the N-oxide, can be nitrated at the 4-position to give 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comgoogle.comgoogle.com This intermediate can then be reduced to 4-amino-2-chloropyridine. chemicalbook.comdissertationtopic.net This suggests that electrophilic attack at the 4-position is feasible, and the presence of activating groups in this compound would likely facilitate such reactions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution on Pyridine

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH2 | 4 | Activating | Ortho (3, 5) |

| -OPr | 6 | Activating | Ortho, Para (relative to C6) |

| -Cl | 2 | Deactivating | Ortho, Para (relative to C2) |

Reactivity of the Amino Group (Pyridin-4-amine)

The amino group at the 4-position of this compound is a versatile functional group. It can undergo a variety of reactions, including:

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common protecting group strategy or a way to introduce further functionality.

Alkylation: The amino group can be alkylated, although over-alkylation can be an issue.

Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt. This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the 4-position.

Reactions with Halogens: The reaction of 4-aminopyridine (B3432731) with halogens can lead to the formation of charge-transfer complexes or ionic species, and under certain conditions, can result in the bromination of the pyridine ring. researchgate.net

Reactivity of the Propoxy Group (Pyridin-6-propoxy)

The propoxy group at the 6-position is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions (e.g., using HBr or HI). The synthesis of 4-amino-2-propoxypyridine has been reported, indicating the stability of the propoxy group during the synthetic sequence. googleapis.com The alkoxy group can also influence the reactivity of the pyridine ring through its electron-donating effect. researchgate.net

Metal-Catalyzed Transformations Involving this compound as a Substrate or Ligand

The chlorine atom at the 2-position of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The chloro group can be replaced by an amino group through a palladium-catalyzed reaction with an amine. This is a widely used method for the synthesis of N-aryl and N-heteroaryl amines. nih.govnih.govrsc.org Palladium catalysts with specific phosphine (B1218219) ligands are often employed to achieve high yields and functional group tolerance. rsc.orgresearchgate.net

Suzuki Coupling: The chloro group can be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: The chloro group can be coupled with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: The chloro group can be coupled with a terminal alkyne in the presence of a palladium and a copper co-catalyst.

Copper-Catalyzed Amination (Ullmann Condensation): While palladium catalysis is more common, copper-catalyzed amination reactions of 2-chloropyridines are also known. researchgate.net

The amino and propoxy groups on the pyridine ring can also act as ligands, coordinating to the metal center and potentially influencing the outcome of the catalytic reaction.

Table 3: Examples of Metal-Catalyzed Reactions on Halopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | 6-Chloropurine nucleoside | Aryl amine | Pd(OAc)2/Xantphos/Cs2CO3 | 6-(Arylamino)purine nucleoside | nih.gov |

| Buchwald-Hartwig Amination | Aryl chlorides | Ammonium sulfate | Palladium-based catalyst | Anilines | semanticscholar.org |

| Suzuki Coupling | 2-Chloropyridine | Phenylboronic acid | Palladium-based catalyst | 2-Phenylpyridine | researchgate.net |

Computational and Theoretical Investigations of 2 Chloro 6 Propoxypyridin 4 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. A DFT study of 2-Chloro-6-propoxypyridin-4-amine would typically commence with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry would be dictated by the interplay of the electronic effects of the chloro, propoxy, and amino substituents on the pyridine (B92270) ring. The electron-donating amino group and the electron-withdrawing chloro group, along with the propoxy group, would influence the aromatic system's electron distribution and the planarity of the pyridine ring.

Following geometry optimization, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The MEP map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C-O (propoxy) Bond Length | ~1.37 Å |

| Pyridine Ring C-C Bond Lengths | 1.39 - 1.41 Å |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 Å |

Conformational Analysis and Energy Minima Predictions

The propoxy group of this compound introduces conformational flexibility. The rotation around the C-O and C-C single bonds of the propoxy chain can lead to various spatial arrangements, or conformers, each with a different energy level.

A conformational analysis would systematically explore these rotational possibilities to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This is often achieved by performing a series of geometry optimizations starting from different initial orientations of the propoxy group. The results would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations. This information is vital for understanding how the molecule might interact with other molecules, such as in a biological receptor or a solvent.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, providing a valuable tool for structure verification and interpretation of experimental data. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly insightful.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can help to confirm the molecular structure and assign specific signals to individual atoms. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the chloro, propoxy, and amino substituents.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Cl) | ~155 |

| C3 | ~95 |

| C4 (C-NH₂) | ~158 |

| C5 | ~98 |

| C6 (C-OPr) | ~160 |

| C (propoxy, O-CH₂) | ~70 |

| C (propoxy, CH₂-CH₂) | ~22 |

| C (propoxy, CH₃) | ~10 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can also be employed to investigate the reactivity of this compound. This involves mapping out the potential energy surface for a given chemical reaction, identifying the transition state structures, and calculating the activation energies.

For instance, one could model the nucleophilic aromatic substitution of the chlorine atom or reactions involving the amino group. By calculating the energy profile of the reaction pathway, researchers can gain a deeper understanding of the reaction mechanism and predict the feasibility and kinetics of the transformation. Identifying the structure of the transition state provides a snapshot of the highest-energy point along the reaction coordinate, which is crucial for understanding how the reaction proceeds. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

2 Chloro 6 Propoxypyridin 4 Amine As a Versatile Synthetic Building Block

Derivatization Strategies for Advanced Organic Synthesis

The strategic placement of reactive sites on the 2-Chloro-6-propoxypyridin-4-amine molecule allows for a variety of derivatization strategies, making it a valuable precursor in the synthesis of more complex molecular architectures.

Formation of Complex Heterocyclic Systems

The presence of both a nucleophilic amino group and a labile chlorine atom facilitates the construction of fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable bifunctional reagents, while the chlorine atom serves as a handle for intramolecular cyclizations or as a leaving group in condensation reactions.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-aminopyridine (B139424) derivatives provides a strong indication of its potential. For instance, the synthesis of pyrido[1,2-c]pyrimidine (B1258497) core structures has been achieved from substituted aminopyridines, highlighting a potential pathway for creating novel fused systems from this compound. libretexts.org The general strategy often involves the reaction of the amino group with a suitable carbonyl compound or its equivalent, followed by a ring-closing step.

Furthermore, the synthesis of various fused heterocycles, such as pteridines and pyrido-fused systems, often relies on the inherent reactivity of substituted aminopyrimidines and aminopyridines. researchgate.net These methodologies, which include intramolecular cyclizations and transition metal-catalyzed processes, can be conceptually applied to this compound to generate novel and potentially biologically active heterocyclic scaffolds.

Introduction of Diverse Functional Groups

The chlorine atom at the 2-position and the amino group at the 4-position of this compound are key sites for the introduction of a wide range of functional groups, significantly expanding its synthetic utility.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for modifying halogenated pyridines. researchgate.netnih.gov The chlorine atom in this compound can be readily substituted with aryl, heteroaryl, or alkyl groups via Suzuki coupling with corresponding boronic acids or esters. researchgate.netnih.govnih.gov This allows for the construction of biaryl and related structures, which are prevalent motifs in pharmaceuticals and functional materials. Similarly, the Buchwald-Hartwig amination enables the formation of new C-N bonds by coupling the chloro-position with various primary or secondary amines, leading to a diverse array of substituted aminopyridines.

The amino group at the 4-position can also be functionalized through various reactions, including acylation, alkylation, and diazotization, further increasing the molecular diversity achievable from this starting material. For example, the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been reported through the reaction of a dichloroquinazoline with aniline (B41778) derivatives, a reaction pathway that could be mirrored with this compound.

Exploration in Materials Science Research

The unique electronic and structural features of pyridine (B92270) derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. While specific research on this compound in this area is still emerging, the properties of related aminopyridine and pyridine-based materials offer valuable insights into its potential.

Substituted pyridines and their derivatives are known to be integral components of organic light-emitting diodes (OLEDs). They can function as electron-transporting materials, hole-transporting materials, or as part of the emissive layer. The electronic properties of the pyridine ring, which can be tuned by the nature and position of its substituents, play a crucial role in determining the performance of the OLED device. The propoxy and amino groups on this compound can influence the HOMO and LUMO energy levels of the molecule, which are critical parameters for efficient charge injection and transport in OLEDs.

Furthermore, the ability to form extended conjugated systems through derivatization of the chloro- and amino- positions makes this compound a promising scaffold for the development of novel organic semiconductors and fluorescent materials. The synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors has been achieved through Buchwald-Hartwig amination of aryl halides with heterocyclic amines, demonstrating the potential of C-N coupling strategies in creating advanced materials.

Development as a Ligand in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis and coordination chemistry.

Electronic and Steric Influence in Catalyst Design

The electronic and steric properties of a ligand are paramount in determining the activity and selectivity of a metal catalyst. In this compound, the electron-donating amino group and the propoxy group can increase the electron density on the pyridine nitrogen, enhancing its ability to coordinate to a metal center. Conversely, the electron-withdrawing chlorine atom can modulate this effect. The steric bulk of the propoxy group can also influence the coordination geometry around the metal center and affect the substrate approach.

The functionalization of pyridine ligands with various electron-donating or -withdrawing groups has been shown to significantly alter the physicochemical properties of their palladium(II) complexes and their catalytic efficiency in cross-coupling reactions. researchgate.net This tunability is a key advantage in catalyst design, allowing for the optimization of catalytic systems for specific transformations.

Applications in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands have been extensively used in a variety of homogeneous catalytic reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net Palladium complexes bearing pyridine ligands have demonstrated efficacy as precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions. While direct applications of this compound as a ligand are not yet widely reported, its structural similarity to other effective pyridine ligands suggests its potential in this domain.

The development of catalysts for the amination of aryl halides has seen significant progress, with various phosphine-based ligands showing high activity. nih.gov The ability of this compound to be readily derivatized allows for the potential synthesis of novel bidentate or polydentate ligands, which could exhibit enhanced stability and catalytic performance. The incorporation of this pyridine moiety into more complex ligand frameworks could lead to the development of new catalysts for a range of organic transformations.

Intermolecular Interactions and Supramolecular Chemistry of 2 Chloro 6 Propoxypyridin 4 Amine Analogues

Hydrogen Bonding Networks in Aminopyridine Systems

Hydrogen bonds are among the most significant and directional intermolecular interactions, playing a pivotal role in the self-assembly of aminopyridine derivatives. The presence of both hydrogen bond donors (the amino group) and acceptors (the pyridine (B92270) nitrogen and, in some cases, substituents) allows for the formation of extensive and often predictable hydrogen-bonding networks.

In the crystal structures of aminopyridine analogues, N-H⋯N and N-H⋯O hydrogen bonds are prevalent and crucial in dictating the supramolecular architecture. The amino group (-NH2) acts as a hydrogen bond donor, while the pyridinic nitrogen atom is a primary hydrogen bond acceptor. This interaction frequently leads to the formation of centrosymmetric dimers. nih.gov For instance, in the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, molecules are linked by pairs of N-H⋯N hydrogen bonds to form such inversion dimers. nih.gov These dimers can then be further linked into more extensive one-, two-, or three-dimensional networks.

When other hydrogen bond acceptors, such as a carbonyl oxygen in a co-crystal former, are present, N-H⋯O interactions can also be a dominant feature. researchgate.net In co-crystals of 2-amino-6-chloropyridine (B103851) with various carboxylic acids, a robust heterosynthon is formed through a pair of N-H⋯O and O-H⋯N hydrogen bonds between the aminopyridine and the carboxylic acid. researchgate.net This demonstrates the competition and cooperation between different types of hydrogen bonds in the formation of the final crystal structure. The strength and geometry of these hydrogen bonds can be influenced by the electronic nature of the substituents on the pyridine ring.

| Interaction Type | Description | Typical Motif | Reference |

| N-H⋯N | Hydrogen bond between the amino group (donor) and the pyridine ring nitrogen (acceptor). | Centrosymmetric dimers, chains. | nih.govnih.gov |

| N-H⋯O | Hydrogen bond between the amino group (donor) and an oxygen atom (e.g., from a carboxylic acid or solvent molecule). | Heterosynthons in co-crystals. | researchgate.netnih.gov |

Pi-Stacking Interactions in Crystal Lattices

Aromatic rings, such as the pyridine ring in aminopyridine systems, can interact through π-stacking, another significant non-covalent force that contributes to the stabilization of the crystal lattice. These interactions occur between the electron-rich π-systems of adjacent aromatic rings.

The geometry of π-stacking can vary, including face-to-face, edge-to-face (T-shaped), and offset or slipped-stacking arrangements. nih.gov In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, for example, inversion-related molecules are linked via a slipped π-π interaction with a centroid-to-centroid distance of 3.5259 (11) Å. nih.gov The specific geometry and distance of these interactions are influenced by the substituents on the pyridine ring, which can alter the electron distribution within the π-system. nih.gov These interactions often work in concert with hydrogen bonding to create densely packed and stable crystal structures.

| Interaction Type | Typical Geometries | Significance | Reference |

| π-π Stacking | Face-to-face, Edge-to-face (T-shaped), Offset/Slipped | Stabilization of crystal packing, works in conjunction with hydrogen bonding. | nih.govnih.govresearchgate.netresearchgate.netmdpi.com |

Supramolecular Self-Assembly and Crystal Engineering

Supramolecular self-assembly refers to the spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates. nih.govnii.ac.jp In the context of aminopyridine analogues, this process is driven by the interplay of various intermolecular forces, primarily hydrogen bonding and π-stacking interactions. rsc.org The predictability of these interactions forms the basis of crystal engineering, which aims to control the assembly of molecules in the solid state to produce materials with specific structures and functions.

The formation of specific, recurring hydrogen-bonding patterns, or supramolecular synthons, is a key principle in the crystal engineering of aminopyridine systems. researchgate.netdntb.gov.ua For example, the aforementioned dimer formed by two aminopyridine molecules via N-H⋯N hydrogen bonds is a common homosynthon. Similarly, the interaction between an aminopyridine and a carboxylic acid forms a predictable heterosynthon. researchgate.net By understanding and utilizing these synthons, it is possible to design and construct complex supramolecular architectures, such as chains, sheets, and three-dimensional networks. nih.gov The choice of substituents on the aminopyridine ring and the selection of appropriate co-crystal formers are critical strategies in controlling the self-assembly process.

Influence of Substituents on Supramolecular Synthons

Substituents on the aminopyridine ring can exert a significant influence on the formation and stability of supramolecular synthons. These effects can be both electronic and steric in nature.

Electron-donating or electron-withdrawing groups can alter the acidity of the N-H protons and the basicity of the pyridine nitrogen, thereby modulating the strength of N-H⋯N and N-H⋯O hydrogen bonds. researchgate.net For instance, an electron-withdrawing substituent may increase the hydrogen bond donating ability of the amino group, while an electron-donating group might enhance the acceptor ability of the ring nitrogen.

Steric hindrance from bulky substituents can also play a crucial role. dntb.gov.ua Large groups may prevent the formation of certain synthons by physically blocking the approach of interacting molecules, leading to alternative packing arrangements. Conversely, substituents can also be strategically employed to direct the formation of a desired supramolecular structure by pre-organizing the molecules in a way that favors specific intermolecular interactions. rsc.org The interplay of these substituent effects allows for a fine-tuning of the intermolecular interactions and, consequently, the rational design of crystalline materials with tailored properties. researchgate.net

| Substituent Effect | Mechanism | Impact on Supramolecular Synthon | Reference |

| Electronic | Alters electron density, acidity of N-H, and basicity of pyridine N. | Modulates hydrogen bond strength. | researchgate.net |

| Steric | Physical bulk hinders or directs molecular approach. | Can prevent or favor the formation of specific synthons, leading to different packing arrangements. | dntb.gov.ua |

Future Directions and Emerging Research Avenues for 2 Chloro 6 Propoxypyridin 4 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-6-propoxypyridin-4-amine and its derivatives will likely be driven by the principles of green and sustainable chemistry. nih.govresearchgate.net Current synthetic routes to polysubstituted pyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. core.ac.ukgoogle.com Emerging research is expected to focus on the development of one-pot, multicomponent reactions (MCRs) to construct the substituted pyridine (B92270) core in a more atom-economical and efficient manner. rsc.org The use of nanocatalysts in these MCRs is a particularly promising area, potentially leading to higher yields and milder reaction conditions. rsc.org

Furthermore, the exploration of catalytic C-H functionalization represents a frontier in the synthesis of such molecules. thieme-connect.com This approach could allow for the direct introduction of the propoxy or other functional groups onto a pre-existing chloro-aminopyridine scaffold, reducing the number of synthetic steps. Electrocatalytic hydrogenation is another sustainable method that could be adapted for the synthesis or modification of this compound, offering a green alternative to traditional reduction methods.

Future synthetic strategies will likely also prioritize the use of renewable starting materials and environmentally benign solvents. The development of modular approaches, where different fragments can be easily combined, will facilitate the creation of a diverse library of this compound analogs for various applications. thieme-connect.comacs.org

Advanced Spectroscopic and Computational Techniques for Deeper Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its future applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. While standard techniques like FT-IR and NMR are essential for routine characterization, more sophisticated methods can provide deeper insights. preprints.orgtsijournals.com For instance, two-dimensional NMR techniques (COSY, HMQC, etc.) can be employed for unambiguous assignment of all proton and carbon signals, which is particularly important for complex substituted pyridines. preprints.org

In conjunction with experimental data, computational chemistry will be an indispensable tool. bohrium.com Density Functional Theory (DFT) calculations can be used to predict and rationalize the compound's geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps. bohrium.comresearchgate.net Such computational studies can help in understanding the reactivity and potential interaction sites of the molecule. researchgate.net

Furthermore, advanced techniques like X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions of this compound and its derivatives. researchgate.net The combination of high-resolution spectroscopic data with high-level theoretical calculations will enable a comprehensive characterization of this molecule.

Expanding Applications in Complex Chemical System Construction

The trifunctional nature of this compound makes it an attractive building block for the construction of more complex chemical systems. The presence of a nucleophilic amino group, a pyridine ring nitrogen capable of coordination, and a chloro substituent that can participate in cross-coupling reactions opens up a vast chemical space for exploration.

One promising area is in the synthesis of novel ligands for coordination chemistry and catalysis. The aminopyridine moiety is known to coordinate with a variety of transition metals, and the propoxy and chloro groups can be used to tune the steric and electronic properties of the resulting metal complexes. nih.govresearchgate.netpvpcollegepatoda.org These complexes could find applications in various catalytic transformations.

In medicinal chemistry, substituted pyridines are a common motif in a wide range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govrsc.orgnih.gov The specific substitution pattern of this compound suggests its potential as a scaffold for the design of new therapeutic agents. nih.govresearchgate.net Future research could involve the synthesis of libraries of derivatives and their screening for various biological activities. For example, similar aminopyrimidine structures have been investigated as cholinesterase inhibitors. nih.gov

Moreover, the ability of aminopyridines to participate in the formation of supramolecular structures, such as metal-organic frameworks (MOFs), presents another exciting research direction. nih.gov The functional groups on this compound could be exploited to create novel porous materials with tailored properties for applications in gas storage, separation, or catalysis.

Theoretical Insights into Reactivity and Structure-Property Relationships

A deeper theoretical understanding of the reactivity and structure-property relationships of this compound is essential for its rational design and application. Computational studies can provide valuable insights into several key aspects of this molecule's chemistry.

The presence of the amino group also introduces the possibility of tautomerism, which can have a significant impact on the compound's chemical and biological properties. researchgate.net Theoretical studies can be used to determine the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion.

Furthermore, establishing a clear structure-property relationship is a key goal for future research. nih.gov By systematically varying the substituents on the pyridine ring and correlating these changes with experimentally observed properties (e.g., biological activity, catalytic performance), it will be possible to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) studies, guided by computational descriptors, can accelerate the discovery of new derivatives with enhanced properties.

Q & A

Q. How can synthesis conditions for 2-Chloro-6-propoxypyridin-4-amine be optimized to achieve high yield and purity?

Methodological Answer: Systematic optimization of reaction parameters (temperature, solvent system, catalyst concentration, and reaction time) is critical. For example, maintaining temperatures between 60–80°C improves reaction kinetics while minimizing decomposition. Catalyst screening (e.g., palladium-based catalysts for cross-coupling) and solvent polarity adjustments can enhance selectivity. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol yields >95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use and NMR in DMSO-d6 or CDCl3 to confirm substituent positions and amine proton environments. For example, the chloro group’s deshielding effect appears as a distinct downfield shift in NMR .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles and packing motifs. Co-crystallization with succinic acid improves crystal quality for accurate lattice parameter determination .

Q. What stability considerations are essential for handling and storing this compound?

Methodological Answer: Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the chloro group. Stability under standard lab conditions (25°C, dry atmosphere) should be validated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid exposure to protic solvents or strong bases to minimize nucleophilic substitution .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of the chloro group?

Methodological Answer: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These reveal electron-deficient regions at the chloro-substituted carbon, guiding predictions for nucleophilic attack. Thermodynamic parameters (e.g., activation energy for substitution reactions) can be derived from transition-state calculations .

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

Methodological Answer: Apply scaling factors (0.95–0.98 for B3LYP/6-31G(d)) to harmonize DFT-calculated harmonic frequencies with experimental IR/Raman data. For low-frequency modes (<500 cm), anharmonic corrections or solvent effects (using polarizable continuum models) improve accuracy. Cross-validate with isotopic substitution studies .

Q. What methodologies elucidate the compound’s potential as a kinase or enzyme inhibitor?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., methionine aminopeptidase). Focus on hydrogen bonding with the amine group and hydrophobic contacts from the propoxy chain.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing propoxy with morpholino) and compare IC values in enzyme inhibition assays .

Q. How to design experiments probing substituent effects on the pyridine ring’s electronic structure?

Methodological Answer:

- Hammett Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the 6-position. Measure reaction rates in SNAr reactions to quantify substituent effects.

- Cyclic Voltammetry : Compare oxidation potentials to correlate substituent electronic effects with redox behavior .

Data Analysis and Contradictions

Q. How to address inconsistencies in reaction yields across different synthetic routes?

Methodological Answer: Perform sensitivity analysis using Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). For example, a Plackett-Burman design can isolate factors causing yield variations. Validate reproducibility via triplicate runs and statistical tests (ANOVA, p < 0.05) .

Q. Why might crystallographic data conflict with DFT-optimized geometries?

Methodological Answer: Solid-state packing forces (e.g., π-π stacking) can distort bond angles compared to gas-phase DFT models. Use periodic boundary conditions in software like VASP to simulate crystal environments. Compare Hirshfeld surfaces to identify intermolecular interactions influencing geometry .

Methodological Tables

Q. Table 1: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Catalyst Loading | 5–10 mol% | Balances activity/cost |

| Solvent | EtOH/DCM (3:1) | Enhances solubility |

Q. Table 2: DFT Functionals for Electronic Analysis

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | HOMO/LUMO, charge distribution |

| M06-2X | 6-311++G(d,p) | Non-covalent interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.